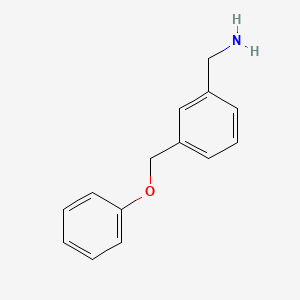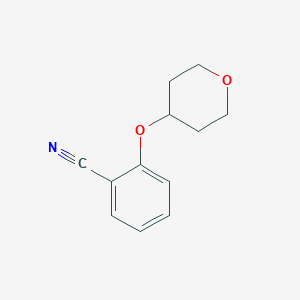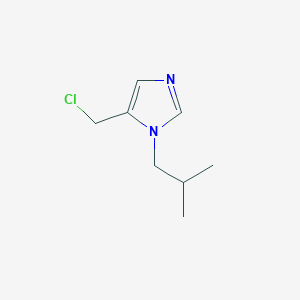
6-Bromo-4-chloro-2-phenylquinoline
Descripción general
Descripción
6-Bromo-4-chloro-2-phenylquinoline is a chemical compound that belongs to the quinoline family. It is a heterocyclic aromatic compound that has a wide range of applications in scientific research. The compound has a molecular formula of C16H10BrClN and a molecular weight of 346.6 g/mol.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediate Applications
- 6-Bromo-4-chloro-2-phenylquinoline is utilized in the synthesis of various chemical compounds. It serves as an intermediate in the preparation of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine (Raveglia et al., 1997).
- The compound is also involved in the Knorr synthesis of quinolin-2(1H)-one, which is an important step in research on infectious diseases (Wlodarczyk et al., 2011).
Applications in Medicinal Chemistry
- In medicinal chemistry, derivatives of 6-Bromo-4-chloro-2-phenylquinoline are synthesized for their antimicrobial and antimalarial properties. These compounds have shown effectiveness against various microorganisms and strains of P. falciparum (Parthasaradhi et al., 2015).
- Another application is in the synthesis of intermediates for PI3K/mTOR inhibitors, which are significant in cancer research. These intermediates are synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).
Photophysical and Catalytic Properties
- The compound's derivatives also exhibit significant photophysical properties. Research has been conducted on the reactivity of chloro-bromo substituted quinazolines, demonstrating their potential in cross-coupling reactions and their electronic absorption and emission properties in various solvents (Mphahlele et al., 2015).
- Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes (NHCs) and triphenylphosphine have been synthesized and characterized. These complexes have been studied for their catalytic activity in Suzuki coupling reactions, highlighting their potential use in organic synthesis (Xu et al., 2014).
Crystal Structure Analysis
- The crystal structure of various derivatives is analyzed to understand their intermolecular interactions. This is crucial in the field of material science and pharmaceuticals for determining the stability and reactivity of the compounds (Ouerghi et al., 2021).
Propiedades
IUPAC Name |
6-bromo-4-chloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYIUMWXDCOPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588925 | |
| Record name | 6-Bromo-4-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-phenylquinoline | |
CAS RN |
860195-69-3 | |
| Record name | 6-Bromo-4-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 860195-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)




![[1,4]Diazepan-1-YL-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-methanone](/img/structure/B1611849.png)

![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B1611852.png)

![{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1611856.png)


